REACTION_SMILES
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[Br:1][c:2]1[c:3]([F:11])[cH:4][cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10].[CH2:16]1[O:17][CH2:18][CH2:19][CH2:20]1.[CH3:21][CH2:22][O:23][C:24]([CH3:25])=[O:26].[CH:12]1([NH2:15])[CH2:13][CH2:14]1>>[c:2]1([NH:15][CH:12]2[CH2:13][CH2:14]2)[c:3]([F:11])[cH:4][cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccc(F)c1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CC1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cccc(F)c1NC1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |